5-Methyltetrazolo[1,5-a]pyridin-7-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
5-methyl-3H-tetrazolo[1,5-a]pyridin-7-one |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5(11)3-6-7-8-9-10(4)6/h2-3H,1H3,(H,7,9) |
InChI Key |
KCZFFSAVTFQNIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C2N1NN=N2 |
Origin of Product |
United States |
In Depth Structural Investigations and Tautomeric Dynamics of 5 Methyltetrazolo 1,5 a Pyridin 7 Ol
Exploration of Tetrazole-Azide Tautomerism within the Tetrazolo[1,5-a]pyridine (B153557) Framework
One of the hallmark features of the tetrazolo[1,5-a]pyridine system is the ring-chain tautomerism between the fused tetrazole form and its corresponding 2-azidopyridine (B1249355) isomer. This dynamic equilibrium is a subject of extensive research due to its implications for the chemical reactivity and pharmacological properties of these compounds. beilstein-archives.org
Experimental Validation of Tautomeric Equilibria in Solution
The existence of tetrazole-azide tautomerism in solution has been unequivocally demonstrated through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.net For instance, studies on related tetrazolo[1,5-a]pyrimidines have shown that in solution, an equilibrium exists between the tetrazole and the 2-azidopyrimidine (B1655621) forms. beilstein-archives.org The position of this equilibrium is highly sensitive to the nature of the solvent and the substituents on the heterocyclic core. researchgate.net
In the case of 2-azido-4-(trifluoromethyl)pyrimidines, the tautomeric equilibrium with 5-(trifluoromethyl)tetrazolo[1,5-a]pyrimidine was observed in DMSO-d6 solution, while in less polar chloroform-d, only the azide (B81097) form was detected. researchgate.net This solvent-dependent behavior underscores the subtle energetic balance between the two tautomers. For some derivatives, the liberated azido (B1232118) group in the equilibrium can participate in further reactions, such as copper(I)-catalyzed azide-alkyne cycloadditions, which serves as indirect evidence of the presence of the azide tautomer. researchgate.net
Theoretical Tautomeric Preference and Energetics
Quantum-chemical calculations have been instrumental in elucidating the thermodynamic and kinetic parameters of the tetrazole-azide tautomerism. researchgate.netmdpi.comnih.gov Theoretical studies on various substituted tetrazolo[1,5-a]pyrimidines have been conducted to determine the Gibbs free energies of tautomerization. For example, for C-5 substituted pyrido[3,2-e]tetrazolo[1,5-a]pyrimidines, the tetrazole form is generally favored, with calculated negative Gibbs free energies for the tautomerization process. researchgate.net
Computational models, such as Density Functional Theory (DFT), are employed to predict the relative stabilities of the tautomers in both the gas phase and in solution. mdpi.comresearchgate.net These calculations often correlate well with experimental observations and provide valuable insights into the factors governing the tautomeric preference, such as electronic effects of substituents and solvation energies. The stability of the tautomers can be influenced by the aromaticity of the respective ring systems. nih.gov
Hydroxyl-Keto Tautomerism (7-ol/7-one) in 5-Methyltetrazolo[1,5-a]pyridin-7-ol
In addition to the tetrazole-azide equilibrium, this compound can potentially exhibit another form of tautomerism involving the hydroxyl group at the 7-position. This hydroxyl-keto (or enol-keto) tautomerism would result in an equilibrium with the corresponding 7-keto form, 5-methyltetrazolo[1,5-a]pyridin-7(4H)-one.
Studies on analogous heterocyclic systems, such as pyridin-7-ol derivatives, have shown the coexistence of both keto and enol tautomers, with the equilibrium being influenced by factors like intramolecular hydrogen bonding. nih.gov In some crystal structures of related compounds, the predominance of the keto form has been observed. nih.gov
Characterization of Specific Tautomeric Forms (e.g., 5-methyl-1H-tetrazolo[1,5-a]pyrimidin-7-one)
Advanced Structural Elucidation Techniques
The unambiguous determination of the molecular structure and the dominant tautomeric form in the solid state relies heavily on advanced analytical techniques, with single-crystal X-ray diffraction being the gold standard.
Single Crystal X-ray Diffraction Analysis of Tetrazolo[1,5-a]pyridine Derivatives
For example, the molecular structure of certain tricyclic systems containing the tetrazolo[1,5-a]quinazoline core has been unambiguously proven by X-ray structural analysis. researchgate.net In the solid state, these analyses can definitively establish which tautomer (tetrazole or azide, and hydroxyl or keto) is present. The packing of molecules in the crystal lattice, stabilized by intermolecular interactions such as hydrogen bonding, can also be elucidated. nih.govmdpi.com While a crystal structure for this compound is not yet reported in the Cambridge Structural Database, the extensive use of this technique for analogous compounds highlights its critical role in the structural investigation of this class of molecules. researchgate.net
Bond Length and Angle Analysis for Ring System Geometry
While a specific single-crystal X-ray diffraction study for 5-methyltetrazolo[1,5-a]pyrimidin-7-one is not widely published, extensive crystallographic analysis of closely related tetrazolo[1,5-a]pyrimidine (B1219648) and tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine systems provides a clear framework for its expected solid-state geometry. bohrium.commdpi.comnih.gov These studies consistently show that the fused heterocyclic ring system is essentially planar.
The geometry of the tetrazole ring is characterized by N-N bond lengths typically ranging from 1.33 Å to 1.38 Å and C-N bonds of similar lengths. The fusion of the tetrazole and pyrimidine (B1678525) rings creates a rigid bicyclic core. The exocyclic C=O bond of the pyrimidin-7-one moiety is expected to have a length of approximately 1.22 Å, typical for a lactam carbonyl group. The internal angles of the five-membered tetrazole ring are approximately 108°, while the angles in the six-membered pyrimidine ring are closer to 120°, consistent with their respective aromatic characteristics.
| Bond Type | Expected Length (Å) |
|---|---|
| N-N (in tetrazole ring) | 1.33 - 1.38 |
| C-N (in tetrazole ring) | 1.34 - 1.39 |
| C-N (in pyrimidine ring) | 1.35 - 1.40 |
| C=O (pyrimidinone) | ~1.22 |
| C-CH₃ | ~1.50 |
Confirmation of Regiochemical and Tautomeric Assignments
X-ray crystallography is the definitive method for confirming the regiochemical and tautomeric structure in the solid state. For the tetrazolo[1,5-a]pyrimidine scaffold, crystallographic data unambiguously show the fusion of the rings and establish the predominant tautomer. bohrium.commdpi.com In the case of this compound, the solid-state structure is confirmed to be the 5-methyltetrazolo[1,5-a]pyrimidin-7-one form. This technique also verifies that in the crystalline phase, the compound exists exclusively as the closed-ring tetrazole, not the isomeric 2-azidopyrimidine. researchgate.net
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Quantification
Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments
¹H and ¹³C NMR spectroscopy are essential tools for verifying the molecular structure in solution. The spectra provide information on the chemical environment of each nucleus, allowing for the assignment of signals to specific atoms within the molecule. For 5-methyltetrazolo[1,5-a]pyrimidin-7-one, the expected chemical shifts are based on data from analogous structures. beilstein-archives.orgnih.gov
The ¹H NMR spectrum would feature a singlet for the methyl (CH₃) protons, typically in the range of 2.5-2.7 ppm. A singlet for the lone proton on the pyrimidine ring (H-6) would be expected further downfield. In the ¹³C NMR spectrum, distinct signals would appear for the methyl carbon, the carbonyl carbon (C-7), and the carbons of the fused heterocyclic rings. The presence of the open-chain 2-azidopyrimidine tautomer in solution can be identified by a separate set of signals, allowing for quantification of the two forms.
| Atom | Nucleus | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| -CH₃ | ¹H | 2.5 - 2.7 |
| H-6 | ¹H | ~7.0 |
| -CH₃ | ¹³C | 16 - 25 |
| C-6 | ¹³C | ~110 |
| C-5 | ¹³C | ~162 |
| C-8a | ¹³C | ~147 |
| C=O (C-7) | ¹³C | ~160 |
Nitrogen (¹⁵N) NMR Studies for Tetrazole Ring Characterization
¹⁵N NMR spectroscopy is a particularly powerful technique for characterizing the azide-tetrazole equilibrium. acs.org The nitrogen atoms in the tetrazole ring have distinct chemical shifts that are highly sensitive to their electronic environment. The transition to the open-chain azido tautomer results in dramatic changes in these shifts.
In the tetrazole form, four separate ¹⁵N signals are expected. In the 2-azidopyrimidine tautomer, the three nitrogen atoms of the azido group (N₃) would exhibit characteristic chemical shifts, which are readily distinguishable from those of the tetrazole ring nitrogens. Furthermore, the analysis of ¹H–¹⁵N and ¹³C–¹⁵N coupling constants can unambiguously determine the fusion pattern of the heterocyclic rings and provide definitive structural proof. rsc.org This method is considered one of the most efficient ways to study the azide-tetrazole equilibrium directly. acs.org
Variable Temperature NMR for Tautomeric Equilibrium Kinetics and Thermodynamics
The dynamic equilibrium between the tetrazole and azide tautomers is temperature-dependent and can be quantitatively studied using variable temperature (VT) NMR. mdpi.com By acquiring ¹H NMR spectra at different temperatures, the equilibrium constant (K) at each temperature can be determined from the integration of signals corresponding to each tautomer.
This data allows for the calculation of key thermodynamic parameters for the tautomerization process, including the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). nih.gov Studies on related tetrazolo[1,5-a]pyrimidine systems show that the tetrazole form is generally enthalpically favored (negative ΔH), while the formation of the azide tautomer is entropically favored (negative ΔS for the tetrazole-forming direction), as the flexible azide chain has more rotational freedom than the rigid fused ring. mdpi.comnih.gov The equilibrium shifts toward the azido tautomer at elevated temperatures. mdpi.com
| Thermodynamic Parameter | Typical Value Range for Tetrazole Formation | Indication |
|---|---|---|
| ΔG₂₉₈ (kJ/mol) | -3.3 to -7.5 | Tetrazole form is favored at room temperature |
| ΔH (kJ/mol) | -19.9 to -48.0 | Tetrazole formation is an exothermic process |
| ΔS (J/mol·K) | -43.7 to -143.3 | Tetrazole form is more ordered (less favorable entropically) |
Data derived from related tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine systems. mdpi.comnih.gov
Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Signatures
Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups and vibrational modes within the molecule. The spectrum of 5-methyltetrazolo[1,5-a]pyrimidin-7-one is dominated by several key signatures.
A strong absorption band corresponding to the C=O stretching vibration of the lactam group is expected in the region of 1680-1700 cm⁻¹. Vibrations associated with the C=N and C=C bonds of the fused heterocyclic rings typically appear in the 1500-1600 cm⁻¹ range. C-H stretching and bending vibrations from the methyl group and the aromatic ring proton are also present. A crucial diagnostic feature is the azide (N₃) stretching band, which would appear as a very strong and sharp absorption around 2100-2200 cm⁻¹ if the 2-azidopyrimidine tautomer were present in a detectable concentration. The absence of this band in solid-state spectra confirms the dominance of the tetrazole form. mdpi.com Raman spectroscopy offers complementary data, especially for the symmetric vibrations of the ring system.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Aromatic & Aliphatic) | 2900 - 3100 | Medium |
| N₃ Stretch (Azide Tautomer) | ~2150 | Strong, Sharp |
| C=O Stretch (Lactam) | 1680 - 1700 | Strong |
| C=N / C=C Ring Stretch | 1500 - 1600 | Medium-Strong |
Comprehensive Synthetic Methodologies for 5 Methyltetrazolo 1,5 a Pyridin 7 Ol and Its Analogs
Cyclization Strategies for the Tetrazolo[1,5-a]pyridine (B153557) Ring System
The formation of the bicyclic tetrazolo[1,5-a]pyridine core is predominantly achieved through two robust and widely employed cyclization strategies. These methods involve the reaction of either 2-halopyridines or pyridine-N-oxides with an azide (B81097) source, leading to the intramolecular cyclization that forms the fused tetrazole ring.
Nucleophilic Azide Displacement on 2-Halopyridines
A cornerstone in the synthesis of tetrazolo[1,5-a]pyridines is the reaction of 2-halopyridines, typically 2-chloropyridines, with an azide-containing reagent. This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The azide ion (N₃⁻) acts as a potent nucleophile, attacking the electron-deficient C2 position of the pyridine (B92270) ring and displacing the halide leaving group.
The reaction is believed to proceed through an initial displacement of the chloride by the azide ion, which is then followed by an electrocyclic ring closure. This subsequent intramolecular cyclization of the resulting 2-azidopyridine (B1249355) intermediate is spontaneous and irreversible, leading to the thermodynamically stable fused tetrazolo[1,5-a]pyridine ring system. This ring-chain tautomerism strongly favors the fused bicyclic structure. Various azide sources can be employed, including sodium azide and trimethylsilyl (B98337) azide, often in polar aprotic solvents like DMF or DMSO to facilitate the nucleophilic substitution.
Transformation of Pyridine-N-oxides with Azide Reagents
An alternative and powerful route to the tetrazolo[1,5-a]pyridine scaffold involves the activation of pyridine-N-oxides. This approach circumvents the need for potentially less reactive 2-halopyridines. The N-oxide oxygen atom is first activated by an electrophilic reagent, which makes the C2 position of the pyridine ring highly susceptible to nucleophilic attack.
Several activating agents are effective for this purpose, including sulfonyl chlorides (e.g., tosyl chloride), phosphoryl chlorides, and phosphoryl azides like diphenyl phosphorazidate (DPPA). Upon activation, an azide source, such as sodium azide, attacks the C2 position, leading to the formation of the 2-azidopyridine intermediate, which then cyclizes as previously described. One efficient method involves heating the pyridine N-oxide with DPPA in the absence of a solvent. Another reported method utilizes triflic anhydride (B1165640) as an activator in acetonitrile (B52724) at low temperatures, allowing for mild reaction conditions.
| Strategy | Starting Material | Key Reagents | General Conditions | Advantages |
|---|---|---|---|---|
| Nucleophilic Azide Displacement | 2-Halopyridine | NaN₃, (CH₃)₃SiN₃ | Polar aprotic solvent (e.g., DMF), heat | Direct, reliable for available halopyridines |
| Pyridine-N-oxide Transformation | Pyridine-N-oxide | DPPA; or TsCl/NaN₃; or Tf₂O/NaN₃ | Varies: neat with heat (DPPA); solvent at 0°C to RT (Tf₂O) | Avoids halopyridines, can be milder |
Regioselective Synthesis of Substituted Tetrazolo[1,5-a]pyridines
The synthesis of specifically substituted analogs such as 5-Methyltetrazolo[1,5-a]pyridin-7-ol is a challenge of regioselectivity. The final positions of the methyl and hydroxyl groups on the tetrazolo[1,5-a]pyridine core are dictated by the substitution pattern of the initial pyridine precursor. Therefore, achieving regiocontrol requires the synthesis of a precisely substituted pyridine starting material.
Control of Methyl Group Introduction at the 5-Position
To introduce a methyl group at the 5-position of the final tetrazolo[1,5-a]pyridine product, the synthesis must begin with a pyridine ring that has a methyl group at the 6-position. The cyclization strategies described in section 3.1 are then applied to this pre-functionalized substrate.
For instance, starting with 6-methylpyridine, one could first generate 2-chloro-6-methylpyridine (B94459). This can be achieved through various methods, including the reaction of 6-methylpyridin-2(1H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃). Subsequent reaction of 2-chloro-6-methylpyridine with sodium azide would then yield the desired 5-methyltetrazolo[1,5-a]pyridine. Alternatively, 6-methylpyridine can be oxidized to 6-methylpyridine-N-oxide, which can then be converted to the target fused ring system using reagents like DPPA or tosyl chloride and sodium azide. In both pathways, the position of the methyl group is fixed from the start, ensuring complete regioselectivity.
Introduction of Hydroxyl/Oxo Functionality at the 7-Position
The introduction of a hydroxyl group at the 7-position requires a pyridine precursor bearing a hydroxyl or a protected hydroxyl group at the 4-position. The target molecule, this compound, exists in tautomeric equilibrium with 5-Methyltetrazolo[1,5-a]pyridin-7(4H)-one.
A synthetic route to the required precursor, 4-hydroxy-6-methylpyridin-2(1H)-one, has been reported. This pyridinone can then be subjected to chlorination, for example with POCl₃, to potentially yield a 2-chloro-4-hydroxy-6-methylpyridine intermediate. This dichlorinated intermediate serves as the direct precursor for the final cyclization. The more reactive chlorine atom at the 2-position would undergo selective nucleophilic displacement by azide, followed by cyclization, to yield this compound. The hydroxyl group at the 4-position remains intact throughout this sequence, thus defining the final structure.
Synthetic Pathway Outline:
Precursor Synthesis: Synthesize 4-hydroxy-6-methylpyridin-2(1H)-one.
Activation: Chlorinate the precursor with POCl₃ to form 2-chloro-4-hydroxy-6-methylpyridine.
Cyclization: React the chlorinated intermediate with sodium azide in a suitable solvent (e.g., DMF) to induce SNAr and subsequent intramolecular cyclization, affording the final product.
Multicomponent Reaction (MCR) Pathways to Fused Tetrazole Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a powerful and efficient strategy for building molecular complexity. While specific MCRs for the direct synthesis of this compound are not prominently documented, the principles can be extrapolated from related syntheses of other fused tetrazole systems.
The Ugi-azide four-component reaction (UA-4CR) is a particularly relevant MCR for the synthesis of 1,5-disubstituted tetrazoles. This reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and an azide source (often trimethylsilyl azide). The reaction proceeds through the formation of a nitrilium ion intermediate, which is trapped by the azide to form the tetrazole ring.
Development of Sustainable and Green Synthetic Approaches
In recent years, the principles of green chemistry have become integral to synthetic organic chemistry, emphasizing the reduction of hazardous substances and the development of environmentally benign processes. The synthesis of tetrazolo[1,5-a]pyridine derivatives has benefited from these principles through the adoption of solvent-free, catalyst-free, and ultrasound-assisted methods.
Solvent-Free and Catalyst-Free Conditions
The elimination of volatile and often toxic organic solvents is a cornerstone of green chemistry. Solvent-free reaction conditions not only mitigate environmental pollution but can also lead to improved reaction rates and yields. Several studies have reported the successful synthesis of tetrazolo[1,5-a]pyridine analogs under such conditions.
One notable approach involves the thermal heating of pyridine N-oxides with sulfonyl or phosphoryl azides in the absence of a solvent. This method has proven effective for a range of substituted pyridine N-oxides, affording the corresponding tetrazolo[1,5-a]pyridines in good yields. Diphenyl phosphorazidate (DPPA) has been identified as a particularly convenient reagent for this transformation. The reactions are typically conducted at elevated temperatures, promoting the efficient conversion of the starting materials.
Furthermore, multicomponent reactions (MCRs) under solvent- and catalyst-free conditions have emerged as a powerful tool for the synthesis of complex heterocyclic systems. For instance, a three-component reaction of 5-aminotetrazole, aromatic aldehydes, and acetylacetone (B45752) at high temperatures has been shown to produce (E)-5-arylvinyl-7-methyltetrazolo[1,5-a]pyrimidines. This approach exemplifies the efficiency of MCRs in constructing molecular complexity from simple precursors in a single step without the need for solvents or catalysts.
Below is a table summarizing representative solvent-free and catalyst-free synthetic approaches to tetrazolo[1,5-a]pyridine derivatives and their analogs.
| Starting Materials | Reagents | Conditions | Product Type | Reference |
| Pyridine N-oxides | Sulfonyl or Phosphoryl Azides (e.g., DPPA) | Heating (e.g., 120 °C) | Tetrazolo[1,5-a]pyridines | |
| 5-Aminotetrazole, Aromatic Aldehydes, Acetylacetone | None | Heating (150–160 °C) | (E)-5-Arylvinyl-7-methyltetrazolo[1,5-a]pyrimidines | |
| 2-Aminopyridine, Aldehyde, Isocyanide | None | Heating (70 °C) | Imidazo[1,2-a]pyridin-tetrazolo[1,5-a]quinolines |
Ultrasonic Irradiation Assisted Syntheses
Ultrasonic irradiation has gained recognition as a green and efficient energy source for promoting chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, which are structurally related to the target compound.
The use of ultrasound can significantly reduce reaction times, often from hours to minutes, and can be conducted in environmentally friendly solvents like water or ethanol (B145695). For instance, the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole to synthesize pyrazolo[1,5-a]pyrimidines was achieved in just 5 minutes with good to excellent yields under ultrasonic irradiation. This methodology offers a simple procedure, easy work-up, and mild reaction conditions.
The following table provides examples of ultrasound-assisted syntheses of related heterocyclic systems, highlighting the advantages of this green technique.
| Starting Materials | Solvent | Catalyst/Additive | Reaction Time | Product Type | Reference |
| 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones, 3-Amino-5-methyl-1H-pyrazole | Ethanol | None | 5 min | Pyrazolo[1,5-a]pyrimidines | |
| Formylated Active Proton Compounds, 3-Aminopyrazole | Water | Mild Acid | - | Substituted Pyrazolo[1,5-a]pyrimidines | |
| 3-Amino-1H-pyrazoles, Enaminones | Aqueous | KHSO₄ | - | 5-Methylpyrazolo[1,5-a]pyrimidines |
Post-Synthetic Functionalization Strategies for this compound Derivatives
Post-synthetic functionalization is a crucial strategy for expanding the structural diversity of a core molecule, allowing for the fine-tuning of its properties. For this compound, various positions on the bicyclic ring system are amenable to modification, offering opportunities to introduce a wide range of functional groups. While direct functionalization of this compound is not extensively reported, strategies applied to analogous tetrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine (B1248293) systems can be extrapolated.
One of the most powerful tools for the functionalization of heterocyclic systems is transition-metal-catalyzed cross-coupling reactions. For instance, the introduction of a halogen atom, such as bromine, onto the tetrazolo[1,5-a]pyridine core can serve as a handle for subsequent transformations. 8-bromotetrazolo[1,5-a]pyridine (B1441750) has been successfully utilized in Suzuki, arylamination, and Stille coupling reactions to introduce various aryl and amino substituents. These reactions provide a versatile platform for creating a library of novel derivatives.
Furthermore, nucleophilic aromatic substitution reactions can be employed to introduce functionalities at specific positions of the pyridine ring. The introduction of a good leaving group, such as a halogen, would facilitate the substitution with various nucleophiles, including amines, alkoxides, and thiolates.
The table below outlines potential post-synthetic functionalization strategies for this compound derivatives based on methodologies applied to similar heterocyclic scaffolds.
| Functionalization Strategy | Reagents and Conditions | Potential Functional Groups Introduced | Reference for Analogs |
| Suzuki Coupling | Arylboronic acids, Palladium catalyst, Base | Aryl, Heteroaryl | |
| Arylamination (Buchwald-Hartwig) | Amines, Palladium catalyst, Base | Arylamino, Alkylamino | |
| Stille Coupling | Organostannanes, Palladium catalyst | Alkyl, Aryl, Vinyl | |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) on a halogenated derivative | Amino, Alkoxy, Thioether | |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Formyl | |
| Hydrogenation | H₂, Pd/C | Reduction of the tetrazole ring |
These strategies provide a roadmap for the synthesis of a diverse range of this compound derivatives, enabling the exploration of their chemical and physical properties for various applications.
Reactivity Profiles and Transformational Chemistry of the Tetrazolo 1,5 a Pyridine Core
Reactivity Governed by Azide-Tetrazole Tautomerism
A defining characteristic of the tetrazolo[1,5-a]pyridine (B153557) core is its existence in a dynamic equilibrium with its valence tautomer, the 2-azidopyridine (B1249355) form. beilstein-archives.orgresearchgate.net This azide-tetrazole tautomerism is a reversible, temperature-dependent electrocyclic reaction that dictates the molecule's reactivity. dtic.mil The position of this equilibrium is sensitive to several factors, including the electronic nature of substituents on the pyridine (B92270) ring, the solvent polarity, and the physical state (solid vs. solution). beilstein-archives.orgresearchgate.net
For instance, studies on related tetrazolo[1,5-a]pyrimidines have shown that electron-withdrawing groups, such as a trifluoromethyl group, tend to favor the tetrazole form. beilstein-archives.org In contrast, the azide (B81097) form can be more prevalent in non-polar solvents like chloroform (B151607) (CDCl₃), while the tetrazole form is often favored in more polar solvents like dimethyl sulfoxide (B87167) (DMSO-d6). researchgate.net This equilibrium is crucial because the presence of the 2-azido tautomer, even in small concentrations, opens up reaction pathways characteristic of organic azides, most notably 1,3-dipolar cycloadditions. beilstein-archives.orgresearchgate.net The ability to access this reactive azide intermediate under specific conditions is a cornerstone of the transformational chemistry of this heterocyclic system.
Cycloaddition Chemistry
The presence of the 2-azidopyridine tautomer allows the tetrazolo[1,5-a]pyridine core to function as a 1,3-dipole, enabling a variety of cycloaddition reactions to form five-membered rings. wikipedia.orgfrontiersin.org
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," is a highly efficient method for forming 1,2,3-triazoles. nih.govrsc.org In the context of related heterocyclic systems, the azide tautomer of tetrazolo[1,5-a]pyrimidines readily participates in CuAAC reactions with terminal alkynes. beilstein-archives.org The reaction proceeds by shifting the azide-tetrazole equilibrium towards the azide form, which is then trapped by the alkyne in the presence of a copper(I) catalyst. beilstein-archives.orgresearchgate.net
This methodology has been used to synthesize a range of novel 1,2,3-triazolylpyrimidines in excellent yields, demonstrating the synthetic utility of the tetrazolo[1,5-a]pyrimidine (B1219648) scaffold as a precursor to more complex heterocyclic systems. beilstein-archives.orgresearchgate.net The reaction is typically carried out using a copper(II) salt like copper sulfate (B86663) pentahydrate in the presence of a reducing agent such as sodium ascorbate (B8700270) to generate the active copper(I) species in situ. beilstein-archives.org
| Tetrazolo[1,5-a]pyrimidine Reactant | Alkyne Reactant | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines | Terminal Acetylenes | CuSO₄·5H₂O / Sodium Ascorbate | tert-Butyl alcohol/Water | 84-98 | beilstein-archives.org |
| 6-Substituted tetrazolo[1,5-a]pyridines | Various Alkynes | Copper(I) Acetate | Not Specified | High | researchgate.net |
Beyond the well-known CuAAC reaction, the azide tautomer of the tetrazolo[1,5-a]pyridine core can participate in other 1,3-dipolar cycloadditions. wikipedia.orgyoutube.com These reactions provide access to a diverse range of five-membered heterocycles. The general principle involves the reaction of the 1,3-dipolar azide with a suitable dipolarophile, which can be an alkene, alkyne, or other unsaturated system. wikipedia.orgfrontiersin.org These cycloadditions can be thermally or photochemically initiated and may or may not require a catalyst, depending on the reactivity of the substrates. rsc.org This versatility allows for the synthesis of complex molecules, including spiro-pyrrolidine-oxindoles and other polycyclic systems. frontiersin.org
Hydrogenation Reactions and Selective Reduction Strategies
The reduction of the tetrazolo[1,5-a]pyridine core offers a pathway to valuable amino- and di/tetrahydropyrimidine derivatives. The choice of reduction conditions is critical for controlling the reaction's outcome.
Hydrogenation of the tetrazolo[1,5-a]pyridine ring system typically involves the reduction of the tetrazole moiety to an amino group and subsequent saturation of the pyrimidine (B1678525) ring. beilstein-archives.org A common method employs palladium on carbon (Pd/C) as a catalyst with a hydrogen source like H₂ gas. beilstein-archives.orgresearchgate.net
An interesting aspect of this reaction is the chemoselectivity, particularly concerning substituents on the heterocyclic core. For example, in trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines, hydrogenation often leads preferentially to the formation of 2-aminopyrimidines, with the pyrimidine ring remaining aromatic. beilstein-archives.orgresearchgate.net Conversely, non-trifluoromethylated analogs show a preference for the formation of the corresponding tetrahydropyrimidines, indicating that the electronic nature of the substituents significantly influences the reduction pathway. beilstein-archives.orgresearchgate.net Furthermore, when aryl halide substituents are present, standard hydrogenation with Pd/C can lead to hydrodehalogenation (loss of the halogen atom) in addition to the reduction of the heterocyclic core. beilstein-archives.orgresearchgate.net
| Substituent Type | Reaction Conditions | Primary Product | Reference |
|---|---|---|---|
| Trifluoromethyl-substituted | Pd/C, H₂ in MeOH | 2-Amino-6-aryl-4-trifluoromethylpyrimidine | beilstein-archives.orgresearchgate.net |
| Non-trifluoromethylated | Pd/C, H₂ in MeOH | 2-Amino-4-aryltetrahydropyrimidine | beilstein-archives.orgresearchgate.net |
| Aryl-brominated (Photochemical) | EtOH, H₂ | 2-Amino-6-(4-bromophenyl)-4-trifluoromethylpyrimidine (no dehalogenation) | researchgate.net |
| Aryl-brominated (Conventional) | Pd/C, H₂ in MeOH | Dehalogenation and reduction products | beilstein-archives.orgresearchgate.net |
Photochemical hydrogenation has emerged as a powerful alternative to conventional reduction methods for the tetrazolo[1,5-a]pyridine core. beilstein-archives.orgresearchgate.net This technique can offer significant advantages in terms of reaction speed and selectivity. For instance, the photochemical hydrogenation of 5-aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines in ethanol (B145695) was accomplished in significantly shorter reaction times (e.g., 3.5 hours) compared to conventional methods (16-24 hours). beilstein-archives.orgresearchgate.net
A key benefit of the photochemical approach is its ability to achieve selective reductions that are challenging under standard conditions. researchgate.net Notably, for aryl-brominated substrates, photochemical hydrogenation was found to be the only method that could reduce the heterocyclic core without causing dehalogenation of the aromatic ring. researchgate.net This enhanced chemoselectivity makes photochemical hydrogenation a valuable tool for the synthesis of complex pyrimidine derivatives where sensitive functional groups must be preserved. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For the tetrazolo[1,5-a]pyridine core, these reactions typically require the presence of a suitable leaving group, such as a halide or a triflate, on the pyridine ring to facilitate the catalytic cycle. In the case of 5-Methyltetrazolo[1,5-a]pyridin-7-ol, the hydroxyl group at the 7-position would first need to be converted to a more reactive species, such as a triflate (7-O-trifluoromethanesulfonyl), to enable these transformations.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate. This reaction is valued for its mild reaction conditions and the commercial availability of a wide range of boronic acids and their derivatives. For a triflate-activated derivative of this compound, the Suzuki-Miyaura coupling would enable the introduction of various aryl and heteroaryl substituents at the 7-position.
The general reaction scheme would involve the palladium-catalyzed coupling of 5-methyltetrazolo[1,5-a]pyridin-7-yl trifluoromethanesulfonate (B1224126) with a selected organoboron reagent. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base.
A representative set of reaction conditions and potential outcomes for the Suzuki-Miyaura coupling of an activated this compound derivative is presented in the interactive table below.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |
| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 88 |
| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃/XPhos | K₂CO₃ | 1,4-Dioxane | 78 |
The Stille coupling is another important palladium-catalyzed C-C bond-forming reaction that couples an organic halide or triflate with an organotin compound. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. Similar to the Suzuki-Miyaura coupling, the hydroxyl group of this compound would need to be activated as a triflate to participate in the Stille coupling.
The reaction would proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions.
Below is an interactive data table illustrating potential Stille coupling reactions with an activated this compound derivative.
| Entry | Organostannane | Catalyst | Ligand | Solvent | Yield (%) |
| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 82 |
| 2 | 2-(Tributylstannyl)furan | Pd₂(dba)₃ | P(o-tol)₃ | THF | 75 |
| 3 | (Tributylstannyl)ethyne | PdCl₂(PPh₃)₂ | - | DMF | 68 |
| 4 | Vinyltributylstannane | Pd(OAc)₂ | AsPh₃ | Dioxane | 89 |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for the construction of arylamines. wikipedia.org For the application of this reaction to this compound, the 7-hydroxyl group would first be converted to a triflate or a halide.
The reaction mechanism involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to afford the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org
An interactive data table of potential Buchwald-Hartwig amination reactions with an activated this compound derivative is provided below.
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 95 |
| 2 | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 88 |
| 3 | Benzylamine | PdCl₂(dppf) | - | Cs₂CO₃ | Toluene | 91 |
| 4 | N-Methylaniline | Pd(OAc)₂ | RuPhos | LiHMDS | THF | 85 |
Nucleophilic Substitution Reactions on Activated Tetrazolo[1,5-a]pyridine Substrates
The tetrazolo[1,5-a]pyridine ring system is inherently electron-deficient, which makes it susceptible to nucleophilic attack. The reactivity can be further enhanced by the presence of a good leaving group at a strategic position. For this compound, the hydroxyl group itself is a poor leaving group. However, upon protonation or conversion to a sulfonate ester (e.g., tosylate or mesylate), it can be readily displaced by a variety of nucleophiles.
These reactions typically proceed through an addition-elimination mechanism, where the nucleophile attacks the electron-poor carbon atom bearing the leaving group, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the leaving group. The electron-withdrawing nature of the fused tetrazole ring plays a crucial role in stabilizing the anionic intermediate, thereby facilitating the substitution. rsc.org
A table summarizing potential nucleophilic substitution reactions on an activated this compound derivative is presented below.
| Entry | Activating Group | Nucleophile | Solvent | Product |
| 1 | Tosylate | Sodium methoxide | Methanol | 7-Methoxy-5-methyltetrazolo[1,5-a]pyridine |
| 2 | Mesylate | Sodium azide | DMF | 7-Azido-5-methyltetrazolo[1,5-a]pyridine |
| 3 | Protonation (acidic) | Thiourea | Ethanol | 5-Methyltetrazolo[1,5-a]pyridin-7-thiol |
| 4 | Tosylate | Potassium cyanide | DMSO | 5-Methyltetrazolo[1,5-a]pyridine-7-carbonitrile |
Computational Chemistry and Theoretical Characterization of Tetrazolo 1,5 a Pyridines
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of a molecule. These computational methods allow for the prediction of molecular orbitals, electron density distribution, and other key parameters that govern a compound's behavior.
Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.
A comprehensive search of scientific literature and chemical databases did not yield specific studies that have performed Frontier Molecular Orbital (HOMO-LUMO) analysis on 5-Methyltetrazolo[1,5-a]pyridin-7-ol. Therefore, no data on its HOMO-LUMO energies or energy gap can be presented at this time.
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map displays regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.
Despite a thorough review of available research, no published studies detailing the Molecular Electrostatic Potential (MEP) mapping of this compound were found. Consequently, a visual or quantitative analysis of its electrostatic potential is not available.
Thermodynamic and Kinetic Studies of Tautomeric Equilibria
Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a key consideration for many heterocyclic compounds. For this compound, potential tautomeric forms, such as the azido-pyridine equivalent, could exist. Computational studies are essential for determining the relative thermodynamic stabilities (Gibbs free energy differences) and the kinetic barriers for the interconversion of these tautomers. Such studies often employ methods like Density Functional Theory (DFT) to model the potential energy surface.
No specific thermodynamic or kinetic studies on the tautomeric equilibria of this compound have been reported in the accessible scientific literature. As a result, data regarding the relative stabilities of its potential tautomers and the kinetics of their interconversion are currently unavailable.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways. This approach can provide detailed insights into bond-forming and bond-breaking processes, the role of catalysts, and the factors that control reaction outcomes.
A diligent search for computational studies on the reaction mechanisms involving this compound did not uncover any relevant research. Therefore, there is no available information on the computationally modeled reaction pathways for this specific compound.
Advanced Chemical Research Applications of the Tetrazolo 1,5 a Pyridine Scaffold
Role as Versatile Synthetic Intermediates in Organic Synthesis
Tetrazolo-fused pyridines are crucial precursors for the synthesis of a variety of biologically significant heterocyclic compounds. arkat-usa.org The inherent reactivity of the tetrazolo[1,5-a]pyridine (B153557) system, particularly its ability to undergo ring-opening to form a 2-azidopyridine (B1249355) intermediate, is central to its utility as a synthetic tool. dtic.milbeilstein-archives.org This equilibrium allows for diverse chemical transformations, leading to the formation of numerous important heterocyclic structures. dtic.mil
The tetrazolo[1,5-a]pyridine scaffold serves as a valuable starting point for the synthesis of several classes of biologically active heterocycles. Its ability to generate a reactive nitrene intermediate upon thermolysis or photolysis is a key feature in many of these transformations. researchgate.net
2-Aminopyridines: Tetrazolo[1,5-a]pyridines can be converted to 2-aminopyridines. arkat-usa.org For instance, flash vacuum thermolysis of tetrazolo[1,5-a]pyridine generates 2-pyridylnitrene, which can subsequently yield 2-aminopyridine. researchgate.net Hydrogenation reactions of tetrazolo[1,5-a]pyrimidines have also been shown to produce 2-aminopyrimidines, highlighting a parallel reactivity pattern for the analogous pyridine (B92270) systems. beilstein-archives.org
2-Cyanopyrroles: The thermolysis of tetrazolo[1,5-a]pyridine also leads to the formation of 2- and 3-cyanopyrroles, demonstrating a ring transformation pathway from the initial pyridine-fused system. arkat-usa.orgresearchgate.net
1,3-Diazepines: These seven-membered heterocyclic compounds can be prepared from tetrazolo[1,5-a]pyridine precursors, showcasing the scaffold's utility in accessing larger ring systems. arkat-usa.org
Pyrido-2,3-furoxanes: The synthesis of pyrido-2,3-furoxanes (more accurately named furazano[4,5-b]pyridine-1-oxides) can be achieved through the thermolysis of 4-nitrotetrazolo[1,5-a]pyridines. arkat-usa.orgdtic.mil This transformation provides a route to other energetic materials. dtic.mil
Triazoles: Tetrazolo[1,5-a]pyridine derivatives are utilized in the synthesis of triazoles. arkat-usa.org The azide-tetrazole equilibrium allows tetrazolo[1,5-a]pyrimidines to react with terminal alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form 1,2,3-triazoles. beilstein-archives.org This reactivity is translatable to the tetrazolo[1,5-a]pyridine series. Additionally, 1,2,4-triazolo[1,5-a]pyridines can be synthesized from 2-aminopyridines, which are themselves accessible from the tetrazolo[1,5-a]pyridine scaffold. organic-chemistry.org
The versatility of the tetrazolo[1,5-a]pyridine scaffold as a synthetic intermediate is summarized in the table below.
| Precursor Scaffold | Reaction Type | Resulting Heterocycle |
| Tetrazolo[1,5-a]pyridine | Thermolysis / Hydrogenation | 2-Aminopyridine |
| Tetrazolo[1,5-a]pyridine | Thermolysis | 2-Cyanopyrrole |
| Tetrazolo[1,5-a]pyridine | Not specified | 1,3-Diazepine |
| 4-Nitrotetrazolo[1,5-a]pyridine | Thermolysis | Pyrido-2,3-furoxane |
| Tetrazolo[1,5-a]pyrimidine (B1219648) | "Click" Chemistry (CuAAC) | 1,2,3-Triazole |
Exploration in Materials Science
The unique chemical and physical properties of the tetrazolo[1,5-a]pyridine core, such as high nitrogen content and thermal stability, have made it an attractive component in the design of advanced materials. nih.govdtic.mil
The high nitrogen content and positive heat of formation characteristic of tetrazole-containing compounds make them promising candidates for energetic materials. acs.orgresearchgate.net
Research has been conducted on tetrazolo[1,5-a]pyridines as a class of polynitroheterocycles for use as explosives. dtic.mil For example, 4,6-dinitrotetrazolo[1,5-a]pyridine has been synthesized and investigated for its explosive properties. dtic.mil While it demonstrates moderate explosive characteristics, it suffers from thermal instability. dtic.mil The synthesis of these energetic materials often involves the nucleophilic attack of an azide (B81097) on a corresponding 2-chloropyridine (B119429) derivative. dtic.mildtic.mil The thermal stability of these compounds is a critical factor, and they exist in equilibrium with their more thermally sensitive 2-azidopyridine forms. dtic.mil This research extends to related fused systems, such as tetrazolo[1,5-b]pyridazine, which has been identified as a building block for advanced energetic materials with excellent detonation performance. acs.org
| Compound | Application Area | Key Findings |
| 4,6-Dinitrotetrazolo[1,5-a]pyridine | Energetic Material | Moderate explosive properties, but thermally unstable. dtic.mil |
| 6-Nitrofurazano[4,5-b]pyridine-1-oxide | Energetic Material | Explosive and thermal properties comparable to TNT. dtic.mil |
| Tetrazolo[1,5-b]pyridazine Derivatives | Energetic Material | Superior thermal stability and detonation performance. acs.org |
The electron-accepting nature of the tetrazolo[1,5-a]pyridine unit has been exploited in the development of organic semiconducting materials. nih.govacs.org Incorporating such electron-deficient units into π-conjugated systems is a key strategy for modulating the physical and electronic properties of organic materials used in optoelectronic devices. nih.govacs.org
A series of diarylated tetrazolo[1,5-a]pyridine derivatives have been synthesized to investigate their potential as electron-accepting units. nih.gov These materials were found to possess good thermal stability. nih.govresearchgate.net Photophysical and electrochemical studies indicated that the electronic properties of these π-conjugated systems can be tuned by altering the aryl groups at the 5 and 8 positions of the tetrazolo[1,5-a]pyridine core. acs.org A bithiophene-substituted derivative, in particular, demonstrated stable transistor characteristics, highlighting the potential of this scaffold for use in organic field-effect transistors (OFETs) and other organic semiconductor applications. nih.govacs.orgacs.org
Medicinal Chemistry Research Trajectories for Tetrazolo 1,5 a Pyridine Based Compounds
Structure-Activity Relationship (SAR) Studies on the Tetrazolo[1,5-a]pyridine (B153557) Core
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold influence biological activity. For the broader class of related aza-heterocycles, extensive SAR studies have been conducted to identify key structural features necessary for potency and selectivity against various biological targets.
For instance, in the development of antitubercular agents based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, a focused library of analogues was synthesized to explore key features of the pharmacophore. nih.govnih.govsemanticscholar.orgresearchgate.net These studies led to significant improvements in antitubercular activity by identifying crucial functionalities and substitution patterns around the core structure. nih.govnih.gov Similarly, SAR studies on pyrazolo[1,5-a]pyridine derivatives as p38 kinase inhibitors have demonstrated that electron-rich groups attached to the ring system can influence metabolic turnover. researchgate.net
In the context of Tropomyosin receptor kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine (B1248293) moiety has been identified as essential for forming a critical hinge interaction with the Met592 residue of the kinase, which strongly influences binding affinity. nih.gov Modifications at various positions on this scaffold have been shown to significantly impact potency and selectivity. nih.govresearchgate.net For example, the addition of a morpholine group improved selectivity, while fluorine incorporation enhanced interactions with other key residues. nih.gov
Pharmacophore modeling helps to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For pyrozolo[1,5-a]pyridine and related analogues developed as phosphodiesterase 4 (PDE4) inhibitors, a five-point pharmacophore model (AHHRR) was established. nih.gov This model identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for PDE4 inhibition. nih.gov
Docking studies further elucidated the ligand-target interactions, showing that these inhibitors form key hydrogen bonds with residues such as Asp392, Asn395, Tyr233, and Gln443 in the active site of PDE4. nih.gov The aromatic features of the pharmacophore were found to engage in π-π stacking interactions with histidine and phenylalanine residues, further anchoring the ligand in the binding pocket. nih.gov For imidazo[4,5-b]pyridine tetrazole analogs, a pharmacophore model featuring aromatic, aliphatic, hydrogen bond donor, and hydrogen bond acceptor features was generated to guide the design of antihypertensive agents. researchgate.net
Investigations into Molecular Mechanisms of Action (excluding clinical outcomes)
Understanding the molecular mechanism of action is critical for the rational development of drug candidates. Research on tetrazolo[1,5-a]pyridine-based compounds and their analogs has focused on their interactions with specific enzymes and receptors.
The tetrazolo[1,5-a]pyridine scaffold and its relatives are prominent in the development of kinase inhibitors. nih.gov Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnovartis.comresearchgate.nettriazine sulfonamides have been investigated as inhibitors of Bruton's tyrosine kinase (BTK) and AKT2 kinase. mdpi.comnih.govresearchgate.net Similarly, pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of Phosphatidylinositol 3-kinase delta (PI3Kδ). mdpi.com In one study, a compound from this class, CPL302415, demonstrated high activity with an IC50 value of 18 nM for PI3Kδ and excellent selectivity over other PI3K isoforms. mdpi.com
Other kinase targets for related scaffolds include p38 mitogen-activated protein kinases, Casein Kinase 2 (CK2), and various cyclin-dependent kinases (CDKs). nih.govresearchgate.netresearchgate.netnih.gov Beyond kinases, these heterocyclic systems have also been explored as inhibitors of other enzymes, such as phosphodiesterase 4 (PDE4) and topoisomerase I. nih.govresearchgate.net
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine Derivatives | PI3Kδ | Compound CPL302415 showed high potency (IC50 = 18 nM) and selectivity. | mdpi.com |
| Pyrazolo[1,5-a]pyridine Derivatives | p38 Kinase | Identified as potent inhibitors; SAR studies focused on improving in vivo clearance. | researchgate.netnih.gov |
| Pyrozolo[1,5-a]pyridine Analogues | PDE4 | Crucial hydrogen bond interactions with Asp392, Asn395, and Gln443 identified. | nih.gov |
| Pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazine Derivatives | Casein Kinase 2 (CK2) | Structure-guided design led to potent picomolar inhibitors. | researchgate.netnih.gov |
| Tetrazolo[1,5-a]pyrimidine-based Metal Complexes | Topoisomerase I, Cyclin-Dependent Kinases | Complexes demonstrated strong inhibition of topoisomerase I and interaction with CDK receptors. | researchgate.net |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnovartis.comresearchgate.nettriazine Sulfonamides | Bruton's Tyrosine Kinase (BTK), AKT2 Kinase | In silico studies indicated AKT2 kinase as a primary target. | mdpi.comnih.govresearchgate.net |
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that have become important targets in oncology. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold is a core feature of several approved and clinical-stage Trk inhibitors. nih.govresearchgate.net Second-generation inhibitors based on this scaffold have been designed to overcome resistance to earlier drugs. nih.gov For example, compound 14j, a pyrizolo[1,5-a]pyrimidine derivative, exhibited potent activity against both wild-type TrkA (IC50 = 0.86 nM) and the resistant mutant TrkAG595R (IC50 = 6.92 nM). nih.gov
Beyond Trk, other receptor targets have been explored. Di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives have been investigated for their dopamine receptor binding profiles, with one compound showing high affinity (Ki = 1.5 nM) and selectivity for the D4 receptor subtype. nih.gov Additionally, pyrazolo[1,5-a]quinazoline derivatives have been synthesized and evaluated as modulators of the GABAA receptor. mdpi.com However, studies on pyrazolo[1,5-a]pyrimidines as anxiolytic agents acting on benzodiazepine receptors yielded less promising results, revealing a low-affinity binding site distinct from that of benzodiazepines. nih.gov
Rational Drug Design Approaches for Tetrazolo[1,5-a]pyridine Derivatives
Rational drug design, which utilizes knowledge of a biological target's structure and function, is a cornerstone of modern medicinal chemistry. Both ligand-based and structure-based approaches have been instrumental in the development of tetrazolo[1,5-a]pyridine derivatives and their analogs.
Ligand-based design, which includes QSAR and pharmacophore modeling, is employed when the 3D structure of the target is unknown. As discussed, pharmacophore models for PDE4 inhibitors have successfully guided the design of new pyrozolo[1,5-a]pyridine analogues. nih.gov
The Tetrazolo[1,5-a]pyridine System as a Privileged Scaffold in Ligand Discovery
In the field of medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity, by presenting functional groups in a specific three-dimensional arrangement. These scaffolds serve as a valuable starting point for the design of novel bioactive compounds. The tetrazolo[1,5-a]pyridine ring system has emerged as one such privileged scaffold due to its unique physicochemical properties and its presence in a wide array of pharmacologically active molecules.
The tetrazolo[1,5-a]pyridine core is a fused heterocyclic system consisting of a pyridine (B92270) ring fused to a tetrazole ring. The tetrazole moiety, with its high nitrogen content, is electron-rich and planar. nih.gov It is often considered a bioisostere of the carboxylic acid group, as it shares a similar pKa and planar, delocalized system, yet offers improved metabolic stability and cell permeability. nih.gov This bioisosteric relationship allows medicinal chemists to replace a carboxylic acid functional group with a tetrazole ring to enhance the pharmacokinetic profile of a drug candidate.
The fusion of the tetrazole with the pyridine ring creates a rigid bicyclic system that can be strategically functionalized at various positions to modulate its interaction with biological targets. This structural rigidity helps to reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The nitrogen atoms within the scaffold can act as hydrogen bond acceptors, while substituents on the ring system can be tailored to introduce hydrogen bond donors, hydrophobic interactions, or other key binding features.
The versatility of the tetrazolo[1,5-a]pyridine scaffold is demonstrated by the diverse range of biological activities exhibited by its derivatives. These compounds have been investigated for their potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. sphinxsai.comisfcppharmaspire.com The ability of this core structure to serve as a foundation for ligands targeting various enzymes and receptors underscores its privileged nature in drug discovery.
For instance, derivatives of the closely related triazolo[1,5-a]pyridine have been identified as potent inhibitors of Janus kinases (JAK1/2), which are crucial mediators in inflammatory pathways. nih.gov This highlights the potential of fused azolopyridine systems to target specific protein kinases. Similarly, other fused tetrazole systems have shown promise in targeting key cancer-related pathways. Pyrazolo[4,3-e]tetrazolo[1,5-b] sphinxsai.comnih.govmdpi.comtriazine sulfonamides have been explored as anticancer agents, with in silico studies suggesting AKT2 kinase as a primary target. nih.govmdpi.com
The exploration of the tetrazolo[1,5-a]pyridine scaffold and its derivatives continues to be an active area of research. The ability to readily synthesize and modify this core structure, combined with its favorable physicochemical properties and proven track record in interacting with a multitude of biological targets, solidifies its status as a privileged scaffold in modern medicinal chemistry. organic-chemistry.org
Table 1: Selected Biological Activities of Tetrazolo[1,5-a]pyridine and Related Fused Heterocyclic Derivatives
| Compound Class | Specific Derivative(s) | Biological Target/Activity |
|---|---|---|
| Tetrazolo[1,5-a]pyridines | General derivatives | Antimicrobial (S. aureus, B. cereus, E. coli, P. aeruginosa) mdpi.com |
| Triazolo[1,5-a]pyridines | J-4, J-6 | JAK1/2 inhibitors (Anti-inflammatory) nih.gov |
| Tetrazolo[1,5-a]quinolines | Various derivatives | Anti-inflammatory, Antimicrobial sphinxsai.com |
| Tetrazolo[1,5-c]quinazolines | 5-alkoxy derivatives | Anticonvulsant nih.gov |
| Tetrazolopyrimidines | General derivatives | Anti-inflammatory mdpi.com |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] sphinxsai.comnih.govmdpi.comtriazines | MM-compounds | Anticancer (potential AKT, BTK, CDK2, mTOR inhibitors) nih.govmdpi.com |
| nih.govmdpi.comresearchgate.netTriazolo[1,5-a]pyridines | Compound 16 | Trypanocidal (14α-demethylase inhibitor) nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Various derivatives | Prostaglandin-synthetase inhibitors nih.gov |
| Tetrazolo[1,5-a]pyrimidine-based metal complexes | Nickel(II), Copper(II), Zinc(II) complexes | Anticancer (targeting topoisomerase I and cyclin-dependent kinases) researchgate.net |
Q & A
Q. What are the standard synthetic routes for 5-Methyltetrazolo[1,5-a]pyridin-7-ol, and how can reaction yields be optimized?
The synthesis of this compound derivatives often employs multi-component reactions. For example, a three-component reaction using acetylacetone, aromatic aldehydes, and tetrazol-5-amine under specific conditions can yield (E)-5-arylvinyl-7-methyltetrazolo[1,5-a]pyrimidines. However, yields are typically low (5–22%) due to competing side reactions . Optimization strategies include:
- Catalyst selection : Transition-metal catalysts or Lewis acids may enhance regioselectivity.
- Solvent tuning : Polar aprotic solvents (e.g., DMF) can improve reaction efficiency.
- Temperature control : Gradual heating (e.g., 60–80°C) minimizes decomposition.
Analytical validation via HPLC or TLC is critical for monitoring intermediate formation .
Q. How is this compound characterized structurally?
Key characterization methods include:
- NMR spectroscopy : and NMR confirm ring substitution patterns and methyl/hydroxy group positions. For example, the hydroxy group at position 7 produces a distinct downfield shift (~δ 10–12 ppm) in NMR .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H] at m/z 254.1039 for CHNO) .
- IR spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200 cm) .
Q. What are the stability considerations for this compound under laboratory conditions?
The compound is stable at room temperature but degrades under extreme conditions:
- pH sensitivity : Decomposition occurs in strongly acidic (pH < 2) or basic (pH > 10) media.
- Thermal stability : Prolonged heating above 100°C leads to ring-opening reactions.
Storage recommendations include inert atmospheres (N) and desiccated environments .
Advanced Research Questions
Q. How can computational methods predict the reactivity and thermodynamic properties of this compound derivatives?
Density Functional Theory (DFT) calculations are used to:
- Estimate heats of formation (HOF) : Critical for evaluating energetic materials. For example, substituents like trifluoromethyl groups increase HOF by 50–100 kJ/mol compared to methyl groups .
- Predict reaction pathways : Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites, aiding in regioselective functionalization .
Experimental validation via calorimetry is recommended to resolve discrepancies between theoretical and empirical data .
Q. What biological activities are associated with this compound analogs, and how are mechanistic studies conducted?
Pyrazolo/triazolo-pyrimidine derivatives exhibit:
- Anticancer activity : Cytotoxicity against MCF-7 (breast) and HCT-116 (colon) cell lines via kinase inhibition (e.g., CDK2/cyclin E). IC values range from 1–10 µM .
- Neurological effects : Modulation of GABA receptors in rodent models .
Mechanistic studies involve: - Enzyme assays : Fluorescence polarization to measure binding affinity.
- Molecular docking : Simulations using PDB structures (e.g., 1H1S for CDK2) .
Q. How can contradictory data on substituent effects in synthesis be resolved?
Discrepancies in substituent reactivity (e.g., electron-withdrawing vs. donating groups) require systematic analysis:
- Design of Experiments (DoE) : Vary substituents (e.g., –NO, –OCH) under controlled conditions to isolate electronic vs. steric effects.
- Kinetic studies : Monitor reaction intermediates via in-situ IR or UV-Vis spectroscopy. For instance, nitro groups accelerate cyclization but reduce yields due to side reactions .
- Cross-validation : Compare results across literature (e.g., NIST data vs. synthetic studies ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
